2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide
Overview
Description
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide is a compound that belongs to the imidazopyridine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The imidazopyridine core structure is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-diaminopyridine with a suitable aldehyde or ketone to form the imidazopyridine coreFinally, the phenylacetamide group is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as transition metals or organocatalysts may be employed to enhance reaction efficiency and selectivity. Additionally, purification techniques such as crystallization or chromatography are used to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazopyridine core can be reduced under specific conditions to form dihydroimidazopyridines.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazopyridines.
Substitution: Various substituted phenylacetamides
Scientific Research Applications
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The imidazopyridine core can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist of GABA receptors. The sulfanyl and phenylacetamide groups can further enhance its binding affinity and selectivity .
Comparison with Similar Compounds
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: Similar core structure but different substitution pattern, leading to distinct biological activities.
Imidazo[1,2-a]pyridine: Different fusion pattern of the imidazole and pyridine rings, resulting in unique chemical properties.
Imidazo[1,5-a]pyridine: Another isomer with different biological and chemical characteristics
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
Properties
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-12(16-10-5-2-1-3-6-10)9-20-14-17-11-7-4-8-15-13(11)18-14/h1-8H,9H2,(H,16,19)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOWHUBVPCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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